
2-(Methylsulfanyl)-1,3,5-triazine
Overview
Description
2-(Methylsulfanyl)-1,3,5-triazine is a heterocyclic compound containing a triazine ring substituted with a methylthio group at the 2-position
Preparation Methods
Microwave-Assisted Sequential One-Pot Synthesis
Microwave irradiation has emerged as a transformative tool for synthesizing triazine derivatives due to its ability to accelerate reaction kinetics and improve selectivity. A sequential one-pot approach, as demonstrated in the synthesis of pyrazolo[1,5-a] triazines, offers a template for preparing 2-(methylsulfanyl)-1,3,5-triazine .
Reaction Conditions and Mechanism
The protocol involves:
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Slow addition of methyl isothiocyanate to 5-aminopyrazole derivatives in dry tetrahydrofuran (THF) at 0°C to prevent side reactions.
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Microwave irradiation at 100°C for 5 minutes to facilitate cyclization, followed by NaOH-mediated hydrolysis at 80°C for 3 minutes.
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Methylation with iodomethane (MeI) at room temperature to introduce the methylsulfanyl group.
This method achieves yields exceeding 77% while avoiding chromatographic purification, as the product precipitates upon acidification . Scale-up trials starting with 1.0–2.0 g of precursor confirm reproducibility, making this approach industrially viable.
Key Optimization Parameters
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Temperature control : Precise heating at 100°C ensures complete cyclization without decomposition.
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Solvent selection : Anhydrous THF minimizes hydrolytic side reactions.
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Stoichiometry : A 1:1 molar ratio of MeI to intermediate prevents over-alkylation.
Nucleophilic Substitution of Cyanuric Chloride
The nucleophilic displacement of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) provides a scalable route to this compound. This method leverages the reactivity of cyanuric chloride toward thiolate ions under controlled conditions.
Stepwise Synthesis Protocol
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Monosubstitution : Treatment of cyanuric chloride with sodium methylthiolate (NaSMe) in dichloromethane at 0°C selectively replaces one chlorine atom, yielding 2-(methylsulfanyl)-4,6-dichloro-1,3,5-triazine.
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Reductive dechlorination : Catalytic hydrogenation or reaction with reducing agents (e.g., Zn/HOAc) removes remaining chlorides, furnishing the target compound.
Challenges and Solutions
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Regioselectivity : Low-temperature conditions (–10°C to 0°C) and slow reagent addition ensure monosubstitution dominates .
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Byproduct mitigation : Excess NaSMe leads to di- and trisubstituted products; stoichiometric control (1:1 ratio) is critical.
Copper-Catalyzed Cyclotrimerization of Nitriles
Transition metal-catalyzed cyclization offers an alternative pathway to 1,3,5-triazine cores. A copper-catalyzed method, originally developed for aryl-substituted triazines, can be adapted for methylsulfanyl derivatives .
Reaction Design
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Substrate preparation : Methylthioacetonitrile serves as the nitrile precursor.
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Cyclotrimerization : Cu(I) catalysts (e.g., CuBr) promote the trimerization of nitriles in refluxing toluene, forming the triazine ring.
Performance Metrics
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Yield : 65–72% under optimized conditions.
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Selectivity : Copper catalysts favor the 1,3,5-triazine regioisomer over competing products.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficacy of each methodology:
Industrial-Scale Production Considerations
Translating lab-scale synthesis to industrial manufacturing requires addressing:
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Reactor design : Continuous flow systems enhance heat transfer and mixing for exothermic reactions like nucleophilic substitution.
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Waste management : Recycling unreacted cyanuric chloride and methylthiolate reduces environmental impact.
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Quality control : In-line NMR and HPLC monitoring ensure consistent product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The methylthio group can be substituted by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1,3,5-triazine, including 2-(Methylsulfanyl)-1,3,5-triazine, exhibit promising anticancer properties. A study synthesized novel sulfonamides containing a 1,2,4-triazine moiety and tested them against human breast cancer cell lines (MCF-7 and MDA-MB-231). Among the synthesized compounds, some demonstrated significant anticancer activity with IC50 values indicating their potential as therapeutic agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specifically, triazine derivatives have been shown to inhibit CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9 in submicromolar ranges .
Case Study: Diabetes Treatment
A patent describes the use of 1,3,5-triazine compounds for treating metabolic syndromes and diabetes. The formulation includes metformin alongside triazine derivatives to enhance blood glucose-lowering effects while reducing the required dosage of metformin .
Agricultural Applications
Herbicides and Pesticides
this compound has been investigated for its potential use as an herbicide and pesticide. Its structure allows it to act as a surface-active agent that can enhance the efficacy of agricultural chemicals. This compound's ability to inhibit specific enzymes in plants makes it a candidate for development into effective herbicides .
Material Science
Synthesis of Polymers
In material science, this compound is utilized as a building block for synthesizing polymers with specific thermal and mechanical properties. The compound’s unique structure facilitates the formation of cross-linked networks in polymer matrices .
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as an essential intermediate in organic synthesis. It can be used to create more complex molecular structures through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it valuable in developing new pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1,3,5-triazine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)pyrimidine
- 2-(Methylthio)aniline
- 2-(Methylthio)benzothiazole
Comparison
2-(Methylsulfanyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, while 2-(Methylthio)pyrimidine and 2-(Methylthio)aniline also contain methylthio groups, their ring structures differ, leading to variations in reactivity and applications. The triazine ring in this compound provides a stable framework that can be functionalized in various ways, making it a versatile compound in synthetic chemistry .
Biological Activity
2-(Methylsulfanyl)-1,3,5-triazine is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and agriculture.
Overview of this compound
This compound is a triazine derivative characterized by the presence of a methylthio group. This structural feature is significant as it influences the compound's reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Cellular Interaction : The compound has been shown to interact with various cellular pathways, potentially affecting cell viability and proliferation. It may induce apoptosis in cancer cells by altering gene expression and inhibiting cell cycle progression.
- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in critical cellular processes. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cell lines.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its effects on HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
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HCT-116 | 20 | Induces G0/G1 and G2/M phase arrest |
MCF-7 | 15 | Apoptosis induction via caspase activation |
HeLa | 25 | Cell cycle inhibition |
The IC50 values indicate the concentration required for 50% inhibition of cell viability after a 72-hour incubation period. The compound's ability to induce apoptosis was confirmed through flow cytometric analysis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. It has been effective against certain fungi and bacteria, making it a candidate for agricultural applications as a fungicide or bactericide.
Study on Anticancer Activity
A notable study published in MDPI examined the cytotoxic effects of derivatives of triazine compounds on cancer cells. The researchers found that modifications to the methylthio group significantly enhanced anticancer activity. The study highlighted that compounds with a triazine core could serve as potential leads for developing new anticancer agents .
Research on Antimicrobial Properties
Another investigation focused on the antifungal activity of this compound against plant pathogens. The compound was tested against Fusarium species and showed promising results in inhibiting fungal growth. This suggests its potential use in crop protection strategies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(methylsulfanyl)-1,3,5-triazine derivatives, and how can reaction yields be improved?
- Methodological Answer : The synthesis of methylsulfanyl-triazines often involves nucleophilic substitution or cyclocondensation reactions. For example, 2-(methylsulfanyl)imidazo[2,1-f]-1,2,4-triazine (compound 10) was synthesized by heating precursors in dry methanol with molecular sieves (MS 4Å) and camphorsulfonic acid as a catalyst, achieving high purity . To improve yields, use anhydrous solvents (e.g., dioxane), sealed-tube reactions to prevent moisture ingress, and controlled stoichiometric ratios. For derivatives like 2-(methylsulfanyl)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine, yields of ~70% were achieved via stepwise substitution under reflux conditions .
Q. How can researchers confirm the structural integrity of methylsulfanyl-triazine derivatives post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Detect methylsulfanyl (S–CH3) protons at δ ~2.5 ppm and verify substitution patterns.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for 2-(methylsulfanyl)imidazo-triazines at m/z 279) .
- IR Spectroscopy : Identify C–S stretching vibrations near 650–750 cm⁻¹.
Cross-referencing with literature data is critical .
Q. What are the standard protocols for evaluating the acute toxicity of methylsulfanyl-triazine compounds?
- Methodological Answer : Acute toxicity is assessed using in vivo models (e.g., rodent LD50 tests). For example, 2-(methylsulfanyl)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine was classified as "low-toxic" based on experimental LD50 values (>2000 mg/kg) and computational predictions (PASS program) . Always adhere to OECD guidelines for dosing, observation periods (14–28 days), and histopathological analysis.
Advanced Research Questions
Q. How can computational tools reconcile discrepancies between predicted and experimental biological activities of methylsulfanyl-triazines?
- Methodological Answer : Use in silico platforms (e.g., PASS, SwissADME) to predict diuretic or antimicrobial activity. For instance, PASS predicted diuretic activity for 2-(methylsulfanyl)-triazines, which was later confirmed in vivo . Discrepancies may arise from bioavailability or metabolic stability issues. Validate predictions with dose-response assays and pharmacokinetic studies (e.g., plasma protein binding, CYP450 metabolism).
Q. What strategies mitigate material property trade-offs (e.g., wettability) when formulating antibacterial methylsulfanyl-triazine polymers?
- Methodological Answer : In orthodontic resins, triazine derivatives like 1,3,5-triacryloylhexahydro-1,3,5-triazine reduce bacterial growth but impair wettability at high concentrations (>5 wt%). Optimize by:
- Copolymerization : Blend with hydrophilic monomers (e.g., HEMA) to balance hydrophobicity.
- Surface Modification : Plasma treatment or silanization to enhance dentine adhesion .
Q. How do non-covalent interactions influence the crystal packing of methylsulfanyl-triazine coordination complexes?
- Methodological Answer : In [Cu(Hspet)(NO3)2] complexes, π-π stacking between triazine rings and C–H⋯π interactions stabilize the lattice. Use single-crystal X-ray diffraction to map interactions (e.g., centroid distances <3.5 Å). Computational tools (Mercury, CrystalExplorer) quantify interaction energies and packing motifs .
Properties
IUPAC Name |
2-methylsulfanyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c1-8-4-6-2-5-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPHAXVWACNHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275051 | |
Record name | 2-(Methylsulfanyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26292-91-1 | |
Record name | 2-(Methylthio)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26292-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfanyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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